molecular formula C8H10INO B12851245 5-Iodo-2-methoxy-4-methylaniline

5-Iodo-2-methoxy-4-methylaniline

Cat. No.: B12851245
M. Wt: 263.08 g/mol
InChI Key: JLJLUDMNHPZEHM-UHFFFAOYSA-N
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Description

5-Iodo-2-methoxy-4-methylaniline: is an organic compound with the molecular formula C8H10INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-2-methoxy-4-methylaniline typically involves the iodination of 2-methoxy-4-methylaniline. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the aromatic ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-2-methoxy-4-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 5-Iodo-2-methoxy-4-methylaniline and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy and iodine groups can influence the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

  • 2-Iodo-5-methylaniline
  • 4-Iodo-2-methylaniline
  • 2-Iodo-4-methoxy-N-methylaniline

Comparison: 5-Iodo-2-methoxy-4-methylaniline is unique due to the specific positioning of its substituents, which can significantly affect its chemical reactivity and biological activity. For instance, the presence of the methoxy group at the 2-position and the iodine at the 5-position can lead to different electronic effects compared to its isomers .

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

5-iodo-2-methoxy-4-methylaniline

InChI

InChI=1S/C8H10INO/c1-5-3-8(11-2)7(10)4-6(5)9/h3-4H,10H2,1-2H3

InChI Key

JLJLUDMNHPZEHM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1I)N)OC

Origin of Product

United States

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